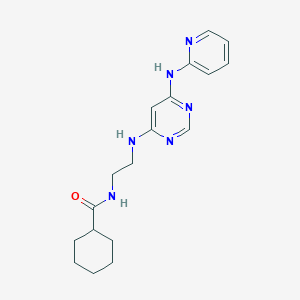
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide is a complex organic compound that features a pyridine and pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
作用机制
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value . These compounds have received great attention in recent years due to their varied medicinal applications .
Mode of Action
It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
For instance, some N-(pyridin-2-yl)amides have been found to inhibit the activity of tyrosine kinases , which play crucial roles in the regulation of cell cycle and transcription .
Result of Action
Compounds with similar structures have been found to exhibit substantial antiviral activity and anti-fibrotic activities . For instance, certain compounds were found to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
It is known that the synthesis of similar compounds can occur under different reaction conditions . This suggests that the compound’s action might be influenced by the environment in which it is synthesized or administered.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and guanidine.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrimidine core.
Linking the Ethylamine Chain: The ethylamine chain is attached through an amination reaction, forming a stable bond between the pyrimidine and the ethylamine.
Cyclohexanecarboxamide Formation: Finally, the cyclohexanecarboxamide group is introduced through an amidation reaction, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学研究应用
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
相似化合物的比较
Similar Compounds
N-(pyridin-3-yl)pyrimidin-4-amine derivatives: These compounds share a similar pyridine-pyrimidine structure and are also investigated for their biological activities.
Cyclohexanecarboxamide derivatives: Compounds with a cyclohexanecarboxamide group are studied for their potential therapeutic applications.
Uniqueness
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
属性
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c25-18(14-6-2-1-3-7-14)21-11-10-20-16-12-17(23-13-22-16)24-15-8-4-5-9-19-15/h4-5,8-9,12-14H,1-3,6-7,10-11H2,(H,21,25)(H2,19,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZRDHPOTVFGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














